Cas no 40987-47-1 (4-(propan-2-yl)morpholin-2-ylmethanol)
4-(propan-2-yl)morpholin-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-Morpholinemethanol,4-(1-methylethyl)-(9CI)
- (4-Isopropylmorpholin-2-yl)methanol
- 40987-47-1
- DB-282066
- 4-(1-Methylethyl)-2-morpholinemethanol
- DTXSID301284492
- EN300-133510
- [4-(propan-2-yl)morpholin-2-yl]methanol
- (4-propan-2-ylmorpholin-2-yl)methanol
- SCHEMBL104093
- AKOS013857969
- 2-MORPHOLINEMETHANOL, 4-(1-METHYLETHYL)-
- CS-0233438
- 4-(propan-2-yl)morpholin-2-ylmethanol
-
- Inchi: 1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3
- InChI Key: UUAGIRDSIZQDKG-UHFFFAOYSA-N
- SMILES: O1CCN(C(C)C)CC1CO
Computed Properties
- Exact Mass: 159.126
- Monoisotopic Mass: 159.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7A^2
- XLogP3: 0.1
Experimental Properties
- PSA: 32.70000
- LogP: 0.02580
4-(propan-2-yl)morpholin-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524770-10mg |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524770-50mg |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B524770-100mg |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM519809-1g |
(4-Isopropylmorpholin-2-yl)methanol |
40987-47-1 | 97% | 1g |
$623 | 2022-09-29 | |
| Enamine | EN300-133510-0.05g |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 95% | 0.05g |
$229.0 | 2023-02-15 | |
| Enamine | EN300-133510-0.1g |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 95% | 0.1g |
$342.0 | 2023-02-15 | |
| Enamine | EN300-133510-0.25g |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 95% | 0.25g |
$487.0 | 2023-02-15 | |
| Enamine | EN300-133510-0.5g |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 95% | 0.5g |
$768.0 | 2023-02-15 | |
| Enamine | EN300-133510-1.0g |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-133510-2.5g |
[4-(propan-2-yl)morpholin-2-yl]methanol |
40987-47-1 | 95% | 2.5g |
$1931.0 | 2023-02-15 |
4-(propan-2-yl)morpholin-2-ylmethanol Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 4-(propan-2-yl)morpholin-2-ylmethanol
Comprehensive Overview of 4-(propan-2-yl)morpholin-2-ylmethanol (CAS No. 40987-47-1): Properties, Applications, and Industry Insights
4-(propan-2-yl)morpholin-2-ylmethanol (CAS No. 40987-47-1) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This morpholine derivative, characterized by a hydroxylmethyl group at the 2-position and an isopropyl substitution, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C8H17NO2 and balanced lipophilicity make it particularly valuable for drug discovery applications where bioavailability optimization is critical.
Recent studies highlight the compound's role in developing central nervous system (CNS) therapeutics, aligning with growing interest in neurological disorder treatments. The morpholine ring system, present in 4-(propan-2-yl)morpholin-2-ylmethanol, is frequently employed in FDA-approved drugs, including antibiotics and anticancer agents. Researchers are particularly interested in how the isopropyl modification influences blood-brain barrier penetration – a hot topic in neuropharmacology research and drug delivery innovation.
From a synthetic chemistry perspective, 40987-47-1 demonstrates remarkable stability under various reaction conditions. Its secondary alcohol functionality allows for straightforward derivatization, making it valuable for creating structure-activity relationship (SAR) libraries. Pharmaceutical companies are investigating its potential as a scaffold for kinase inhibitors, responding to the industry's demand for targeted cancer therapies. The compound's chiral center also presents opportunities for developing enantioselective catalysts, a rapidly growing field in green chemistry applications.
Analytical characterization of 4-(propan-2-yl)morpholin-2-ylmethanol reveals distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies show characteristic proton resonances at 1.05 ppm (doublet, isopropyl methyl groups) and 3.4-3.8 ppm (morpholine ring protons). These spectral features facilitate quality control in manufacturing processes, addressing industry concerns about compound purity standards and batch-to-batch consistency – critical factors for regulatory compliance in pharmaceutical applications.
The compound's physicochemical properties contribute to its growing popularity. With a calculated logP of approximately 0.5, 4-(propan-2-yl)morpholin-2-ylmethanol exhibits ideal solubility characteristics for both aqueous and organic media. This balanced partition coefficient makes it particularly valuable for developing prodrug formulations, a trending approach to enhance drug delivery efficiency. Its melting point range of 85-88°C and thermal stability up to 200°C suggest potential applications in polymer chemistry as a modifying agent.
In material science applications, researchers are exploring how 40987-47-1 can function as a building block for functionalized surfaces. The hydroxyl group enables covalent attachment to various substrates, while the morpholine ring provides electron-rich sites for further modifications. This dual functionality aligns with current interests in smart materials development and surface engineering technologies. Recent patent literature suggests potential uses in creating bioactive coatings for medical devices.
Environmental and safety assessments indicate that 4-(propan-2-yl)morpholin-2-ylmethanol demonstrates favorable toxicological profiles in preliminary studies. While comprehensive ecotoxicity data remains limited, its structural similarity to biodegradable compounds suggests potential advantages in environmentally benign chemistry applications. This aspect resonates with the pharmaceutical industry's increasing focus on green chemistry principles and process sustainability metrics.
The commercial availability of 40987-47-1 has expanded significantly in recent years, reflecting growing market demand. Current pricing trends indicate stable supply chains, with major manufacturers offering both research and bulk quantities. Quality specifications typically include ≥98% purity by HPLC analysis, meeting the stringent requirements of pharmaceutical intermediates and fine chemical applications. Storage recommendations generally suggest protection from moisture at room temperature, ensuring long-term stability.
Future research directions for 4-(propan-2-yl)morpholin-2-ylmethanol include exploring its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development – two rapidly evolving areas in drug discovery. The compound's ability to serve as a linker between pharmacophores makes it particularly interesting for these applications. Additionally, computational chemistry studies are investigating its potential as a pharmacophore fragment in virtual screening approaches, leveraging recent advances in AI-assisted drug design methodologies.
Regulatory considerations for 40987-47-1 currently classify it as a research chemical without significant restrictions in most jurisdictions. However, researchers should consult local regulations regarding its use in final pharmaceutical products. The compound's status may evolve as more data becomes available about its biological activities and environmental impact. Current Good Manufacturing Practice (cGMP) options are becoming available for pharmaceutical applications, addressing quality concerns in clinical-stage development programs.
In conclusion, 4-(propan-2-yl)morpholin-2-ylmethanol represents a chemically versatile building block with expanding applications across multiple scientific disciplines. Its unique combination of stability, derivatization potential, and balanced physicochemical properties positions it as a valuable tool for researchers working in medicinal chemistry, material science, and chemical biology. As synthetic methodologies advance and biological screening becomes more sophisticated, the importance of such specialized intermediates will likely continue to grow in both academic and industrial settings.
40987-47-1 (4-(propan-2-yl)morpholin-2-ylmethanol) Related Products
- 40987-46-0((4-Methyl-2-morpholinyl)methanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)